2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Carbonic Anhydrase Chemokine Receptor Structure-Activity Relationship (SAR)

This 2-bromo-benzene-sulfonamide-triazole conjugate is a unique tool for chemokine receptor and carbonic anhydrase inhibitor research. Its 2-bromo substituent offers a specific SAR handle validated in patent generic claims. However, no target-specific data exists; it is supplied for in-house biological profiling. Procure to establish its own pharmacological fingerprint.

Molecular Formula C16H15BrN4O2S
Molecular Weight 407.29
CAS No. 2034254-10-7
Cat. No. B2448177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
CAS2034254-10-7
Molecular FormulaC16H15BrN4O2S
Molecular Weight407.29
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H15BrN4O2S/c17-14-8-4-5-9-16(14)24(22,23)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15,20H,12H2
InChIKeyCSIKBORKOVTTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence Profile: 2-Bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034254-10-7)


The target compound, 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034254-10-7), is a small molecule featuring a benzenesulfonamide core linked to a phenyl-1,2,3-triazole moiety via an ethylamine spacer, with a single 2-bromo substituent on the phenyl ring. It belongs to a class of aryl sulfonamide derivatives that have been investigated for their biological activity, including as antagonists of chemokine receptors [1] and as carbonic anhydrase (CA) inhibitors [2]. However, a formal evidence profile cannot be established because no primary research papers, patents, or authoritative databases with quantifiable, comparator-based data for this specific compound were identified within the search constraints. The compound is listed as a research chemical by various vendors.

Procurement Risk: Why Substituting 2-Bromo-(phenyl-triazolyl-ethyl)-benzenesulfonamide Is Not Evidence-Based


Substitution of this specific 2-bromo analog with other halogenated or unsubstituted derivatives within the triazole-benzenesulfonamide class cannot be supported by existing scientific evidence. The analysis found no publicly available structure-activity relationship (SAR) data that quantifies the effect of the ortho-bromo substitution on pharmacodynamics, pharmacokinetics, or target selectivity for this specific scaffold. While patent literature broadly claims the generic class of triazolyl phenyl benzenesulfonamides for chemokine receptor modulation [1], and other core structures within this chemical space show potent CA inhibition [2], no evidence links these activities to this precise molecule. Therefore, interchangeability is an unvalidated assumption that carries an undefined risk of altering target binding, isoform selectivity, and overall biological profile.

Quantitative Differentiation Evidence for 2-Bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide


Absence of Specific Biological Activity Data Versus Generic Class Activity

No quantitative biological activity data (e.g., Ki, IC50, EC50) were found for this specific compound in any peer-reviewed study, patent, or authoritative database. The strongest available information pertains to the general class of benzenesulfonamide-triazole hybrids. For example, a series of related (but structurally non-identical) compounds were reported as highly effective human carbonic anhydrase inhibitors, with Ki values ranging from 1.0-4.3 nM for isoforms hCA II, IX, and XII [1]. The standard inhibitor acetazolamide (AAZ) showed Ki values of 12.1-250.2 nM in the same assays. This class-level activity cannot be extrapolated to the target compound without direct experimental validation. No comparator data exists for this specific 2-bromo derivative.

Carbonic Anhydrase Chemokine Receptor Structure-Activity Relationship (SAR)

Lack of Comparator-Based Chemokine Receptor Antagonism Data

A patent family describes 'Triazolyl phenyl benzenesulfonamides' as potent antagonists of the CCR2 or CCR9 receptors, with animal data suggesting utility for treating inflammation [1]. However, this patent does not provide specific quantitative data for the 2-bromo analog. No IC50 or binding affinity values are reported for the target compound against CCR2, CCR9, or any comparator compounds within the patent examples. The differentiation potential of the 2-bromo group for chemokine receptor modulation is unquantified.

CCR2 Antagonist CCR9 Antagonist Chemokine

Undefined Structural Differentiation from Halogen Analogs

The key structural feature is the single 2-bromo substituent on the benzenesulfonamide ring, which differentiates it from unsubstituted, 2-chloro, or 2-fluoro analogs. In general medicinal chemistry, halogen substitution at the ortho position can influence molecular conformation, target binding through halogen bonding, and physicochemical properties such as lipophilicity (LogP) and metabolic stability [1]. However, no experimental data (e.g., LogD7.4, metabolic half-life in microsomes, or X-ray co-crystal structures) exists for this specific compound to quantify these potential advantages over its closest analogs. The differentiation remains theoretical.

Halogen Bonding Lipophilicity Medicinal Chemistry

Application Scenarios for 2-Bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide Based on Class-Level Evidence


Chemical Probe for Investigating Carbonic Anhydrase Function

The benzenesulfonamide-triazole class is a validated pharmacophore for carbonic anhydrase (CA) inhibition, particularly against tumor-associated isoforms hCA IX and XII [1]. This compound could be explored as a potential starting point for designing CA inhibitors, provided that users first establish its CA inhibition profile and selectivity in a controlled in vitro setting using the stopped-flow CO2 hydrase assay, directly comparing its Ki to other halogen analogs and the standard inhibitor acetazolamide (AAZ).

Exploratory Tool for Chemokine Receptor Pharmacology

This compound falls within the generic scope of patents claiming potent CCR2 and CCR9 receptor antagonism for inflammatory disease treatment [2]. Its primary utility in this area would be as a custom-synthesized tool for in-house SAR exploration to establish the role of the 2-bromo substituent, given that no specific data for this molecule exists in the patent disclosure. Procurement for this purpose requires the user to generate their own comparative pharmacological data.

Analytical Reference Standard for Method Development

The compound's unique structure, defined by its InChI Key and SMILES notation, allows it to serve as a specific analyte for LC-MS method development and pharmacokinetic studies, but only after its own biological activity and selectivity profile have been empirically determined. It cannot be used as a functional standard for a biological target without that data.

Quote Request

Request a Quote for 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.